

Spectroscopic and Synthetic Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide

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Compound of Interest

Compound Name: (5-methylfuran-2-yl)methanethiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the compound **(5-methylfuran-2-yl)methanethiol**. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages spectral data from analogous compounds, namely furan, 2-methylfuran, and furan-2-ylmethanethiol, to predict its spectroscopic properties. This information is intended to support research, drug discovery, and development activities involving furan-containing thiol compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside publicly available mass spectrometry (MS) data for **(5-methylfuran-2-yl)methanethiol**.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |
|------------------------------------|--------------|----------------------|----------------------|---|
| ~6.05 | d | 1H | H3 | The proton at C3 is expected to be a doublet due to coupling with H4. Its chemical shift is influenced by the adjacent oxygen and methyl group. |
| ~5.95 | d | 1H | H4 | The proton at C4 is expected to be a doublet due to coupling with H3. |
| ~3.65 | d | 2H | -CH ₂ -SH | The methylene protons adjacent to the sulfur atom are expected to be a doublet due to coupling with the thiol proton. |
| ~2.25 | s | 3H | -CH ₃ | The methyl protons are expected to be a singlet. |
| ~1.60 | t | 1H | -SH | The thiol proton typically appears as a triplet due to coupling with the adjacent methylene protons. |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |
|---------------------------------|--------------------|---|
| ~155 | C5 | The carbon bearing the methyl group is expected to be significantly downfield. |
| ~150 | C2 | The carbon attached to the methanethiol group is also expected to be downfield. |
| ~108 | C3 | The chemical shift is typical for a furan ring carbon adjacent to a substituted carbon. |
| ~106 | C4 | Similar to C3, this furan ring carbon is expected in this region. |
| ~28 | -CH ₂ - | The methylene carbon is expected in the aliphatic region. |
| ~14 | -CH ₃ | The methyl carbon is expected to be the most upfield signal. |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2560 | Weak | S-H stretch |
| ~1580 | Medium | C=C stretch (furan ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1020 | Strong | C-O-C stretch (furan ring) |
| ~780 | Strong | C-H out-of-plane bend (furan ring) |

Note: Predicted vibrational frequencies are based on characteristic group frequencies and data from related furan compounds.

Mass Spectrometry (MS) Data

The mass spectrum for **(5-methylfuran-2-yl)methanethiol** is available in the NIST WebBook. While the full spectrum is not downloadable, the database provides key information.[\[1\]](#)

- Molecular Formula: C₆H₈OS
- Molecular Weight: 128.19 g/mol
- Key Fragments (m/z): Expected fragmentation would likely involve the loss of the thiol group (-SH), the entire methanethiol group (-CH₂SH), and fragmentation of the furan ring.

Proposed Synthesis Protocol

A viable synthetic route to **(5-methylfuran-2-yl)methanethiol** can be adapted from the established synthesis of furan-2-ylmethanethiol.[\[2\]](#) The proposed method utilizes 5-methylfurfuryl alcohol as the starting material.

Reaction Scheme:

(5-methylfuran-2-yl)methanol + Thiourea $\xrightarrow{\text{(HCl)}}$ S-(5-methylfuran-2-ylmethyl)isothiuronium chloride $\xrightarrow{\text{(NaOH, H}_2\text{O)}}$ **(5-methylfuran-2-yl)methanethiol**

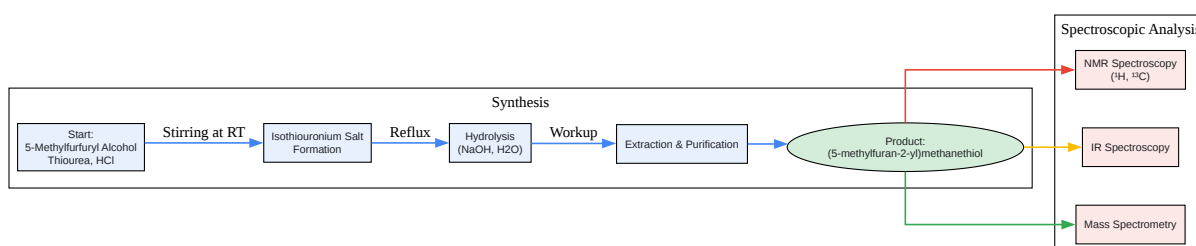
Step-by-Step Procedure:

- Formation of the Isothiuronium Salt:
 - In a well-ventilated fume hood, dissolve 5-methylfurfuryl alcohol and a molar equivalent of thiourea in concentrated hydrochloric acid.
 - Stir the mixture at room temperature. The reaction is typically exothermic.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, the S-(5-methylfuran-2-ylmethyl)isothiuronium chloride may precipitate and can be collected by filtration.
- Hydrolysis to the Thiol:
 - Suspend the isothiuronium salt in water.
 - Add a solution of sodium hydroxide and heat the mixture to reflux.
 - The hydrolysis should be monitored by TLC or gas chromatography (GC).
 - After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to protonate the thiolate.
 - Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by vacuum distillation.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section 1.

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of **(5-methylfuran-2-yl)methanethiol**.



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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
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